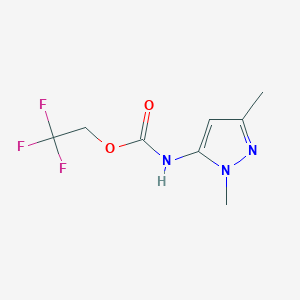

2,2,2-trifluoroethyl N-(1,3-dimethyl-1H-pyrazol-5-yl)carbamate

Description

2,2,2-Trifluoroethyl N-(1,3-dimethyl-1H-pyrazol-5-yl)carbamate is a carbamate derivative featuring a trifluoroethyl group and a 1,3-dimethylpyrazole moiety. Carbamates are widely studied for their stability and bioactivity, often serving as protease inhibitors or agrochemicals. The trifluoroethyl group introduces fluorine atoms, which enhance metabolic stability and influence physicochemical properties like lipophilicity and solubility .

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2,5-dimethylpyrazol-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3O2/c1-5-3-6(14(2)13-5)12-7(15)16-4-8(9,10)11/h3H,4H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZORSUHNCCVSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)OCC(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(1,3-dimethyl-1H-pyrazol-5-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable pyrazole derivative. One common method includes the use of carbamoyl chloride intermediates under controlled conditions to achieve the desired product . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(1,3-dimethyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Structural Characteristics

The trifluoroethyl group (-CF3) is known to impart distinct physicochemical properties that enhance the compound's biological activity. The presence of the pyrazole moiety is crucial for its interaction with biological targets.

Chemistry

Synthesis Building Block :

The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its unique reactivity allows for various chemical transformations, including oxidation and substitution reactions.

Biology

Biological Activity Exploration :

Research has indicated that 2,2,2-trifluoroethyl N-(1,3-dimethyl-1H-pyrazol-5-yl)carbamate exhibits potential biological activities such as enzyme inhibition and receptor binding. The trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions and hydrogen bonding capabilities.

Medicine

Therapeutic Potential :

The compound is under investigation for its therapeutic effects in drug development. Its unique chemical properties may facilitate the design of novel pharmaceuticals targeting specific diseases.

Industry

Agrochemical Production :

The compound is utilized in the synthesis of agrochemicals due to its enhanced properties that improve efficacy and stability in agricultural applications.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(1,3-dimethyl-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

2,2,2-Trifluoroethyl N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)carbamate (CAS 1311314-91-6)

- Structure : The pyrazole ring has a tert-butyl group at position 1 instead of methyl.

- This substituent may also enhance lipophilicity but decrease solubility in polar solvents .

2,2,2-Trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate (CAS 1258639-78-9)

- Structure: A cyanoethyl group replaces the methyl at position 1.

- Impact: The electron-withdrawing cyano group may destabilize the carbamate linkage but increase polarity, improving aqueous solubility. This could alter binding interactions in biological targets compared to the dimethyl variant .

[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate (CAS 1026080-37-4)

- Structure: A phenoxy-phenylpyrazole core with a chlorophenyl-carbamate group.

- The absence of fluorine diminishes the electronegative effects seen in the trifluoroethyl compound .

Functional Group Variations

Pyrazole Carboxamides ()

- Examples: Compounds 3a–3p (e.g., 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide).

- Yields (62–71%) and melting points (123–183°C) vary with substituents, suggesting that electron-withdrawing groups (e.g., Cl, CN) increase crystallinity .

Triazole-Pyrazole Hybrids ()

- Example : Ethyl 1-aryl-5-(1,2,3-triazol-1-yl)pyrazole-4-carboxylates.

- Comparison : Triazole rings introduce additional hydrogen-bonding sites and metabolic stability. The synthesis of azide intermediates (89% yield) highlights efficient cyclization compared to carbamate-forming reactions, which may require protective groups (e.g., benzyl or tert-butyl in ) .

Role of Fluorine Substituents

The trifluoroethyl group in the target compound contrasts with non-fluorinated analogs:

- Bioavailability : Fluorine’s electronegativity reduces basicity of adjacent amines and enhances metabolic stability by resisting cytochrome P450 oxidation .

- Solubility : The trifluoroethyl group balances lipophilicity and polarity, improving membrane permeability compared to purely alkyl chains (e.g., ethyl or tert-butyl).

Research Findings and Implications

- Synthetic Efficiency : Carbamates often require protective groups (e.g., benzyl or tert-butyl in ), complicating synthesis compared to carboxamides () or triazoles ().

- Biological Performance: Fluorinated carbamates likely exhibit superior metabolic stability and target binding compared to non-fluorinated analogs, as seen in broader pharmaceutical trends ().

- Structural Optimization: Substituents like cyanoethyl () or chlorophenyl () offer tunability for solubility, potency, and selectivity in drug design.

Biological Activity

2,2,2-Trifluoroethyl N-(1,3-dimethyl-1H-pyrazol-5-yl)carbamate is a compound of interest due to its unique structural features and potential biological activities. The trifluoroethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 237.18 g/mol. The presence of the trifluoroethyl group contributes to its distinct properties, such as increased lipophilicity and enhanced interaction with biological targets.

The mechanism of action for this compound involves interactions with specific enzymes or receptors. The trifluoromethyl group is known to enhance binding affinity through strong hydrogen bonds and hydrophobic interactions. This can lead to modulation of enzyme activity or receptor function, which is critical for its biological effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : It has shown potential in reducing inflammation in various models.

- Analgesic Properties : Studies suggest that it may possess pain-relieving effects.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to disease processes .

Comparative Analysis with Similar Compounds

A comparison table highlights the structural uniqueness and biological activity of this compound against structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,2,2-Trifluoroethyl N-(prop-2-yn-1-yl)carbamate | Trifluoromethyl & propynyl groups | Different functional groups lead to distinct reactivity |

| 2,2,2-Trifluoroethyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate | Similar pyrazole structure | Variation in methyl positioning affects biological activity |

| 2,2-Difluoroethyl N-(1-methyl-1H-pyrazol-4-yl)carbamate | Difluoromethyl instead of trifluoromethyl | Less lipophilic than the trifluorinated counterpart |

This comparison illustrates how the trifluoroethyl group and specific pyrazole substitutions contribute to the distinct properties and potential applications of the compound in medicinal chemistry .

Case Studies

Recent studies have focused on evaluating the pharmacological potential of pyrazole derivatives. For instance:

- Anti-inflammatory Study : A study demonstrated that derivatives with a pyrazole core exhibit significant anti-inflammatory effects in animal models. The mechanism involved inhibition of pro-inflammatory cytokines.

- Analgesic Activity : Another investigation reported that compounds similar to this compound showed promising analgesic activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

These findings support the further exploration of this compound in drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2,2-trifluoroethyl N-(1,3-dimethyl-1H-pyrazol-5-yl)carbamate, and how can reaction conditions be optimized?

- Methodology : The carbamate group is typically introduced via nucleophilic substitution or condensation reactions. For example, alkylation of the pyrazole amine with 2,2,2-trifluoroethyl chloroformate under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Optimization may involve varying solvents (DMF vs. THF), temperature (room temperature vs. reflux), and stoichiometric ratios of reagents to maximize yield. Monitoring via TLC or HPLC is critical to assess reaction progress .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoroethyl group at ~4.3 ppm for CH₂CF₃) and pyrazole ring protons .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₉H₁₁F₃N₃O₂, theoretical MW 250.09 g/mol).

- X-ray Crystallography : Resolve crystal structure to confirm bond lengths and angles, as demonstrated for similar pyrazole-carbamates .

- HPLC : Purity assessment (≥95%) using reverse-phase columns and UV detection .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group. Periodic NMR or HPLC analysis is advised to detect degradation (e.g., free amine formation) .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s electronic and steric properties in biological systems?

- Methodology :

- Computational Studies : Density Functional Theory (DFT) calculations to analyze electron-withdrawing effects of CF₃ on carbamate reactivity and binding affinity .

- Comparative SAR : Synthesize analogs (e.g., ethyl or methyl carbamates) and compare bioactivity (e.g., enzyme inhibition) to isolate the CF₃ group’s contribution .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Batch Reproducibility : Ensure consistent synthesis/purification protocols to eliminate impurities (e.g., residual DMF or byproducts) that may skew bioassays .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for hypothesized targets (e.g., acetylcholinesterase or kinase enzymes) .

Q. Are there polymorphic forms of this carbamate, and how do they affect physicochemical properties?

- Methodology :

- Crystallization Screens : Use solvent/antisolvent systems to isolate polymorphs.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to characterize melting points and lattice stability .

Q. What mechanistic insights explain the compound’s degradation under acidic or basic conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.